1-Isopropylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular weight of this compound is 207.70 . The SMILES string representation of the molecule isO=C(O)C1CN(CCC1)C(C)C.[H]Cl
. The InChI key is AYFNNEQQHBWBAT-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid . It does not have a flash point, indicating that it is not flammable .Scientific Research Applications
Organic Synthesis and Drug Development
Drug Intermediates and GABA Uptake Inhibitors : Compounds structurally related to "1-Isopropylpiperidine-3-carboxylic acid hydrochloride" have been used in the synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors. For instance, nipecotic acid hydrochloride, a compound with a similar piperidine framework, is utilized as a drug intermediate in developing GABA uptake inhibitors, highlighting the role of such structures in medicinal chemistry (Narasegowda, Yathirajan, & Bolte, 2005).
Antimicrobial Activity : Derivatives of pyridine carboxylic acids, which share a carboxylic acid moiety with "this compound," have been synthesized and evaluated for antimicrobial activity. This suggests the potential of structurally related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Material Science
Synthesis of Complex Molecules : Research on related compounds includes the development of novel synthetic routes to complex molecules, such as isoxazolols, which are valuable in synthesizing various biologically active compounds. These findings demonstrate the utility of piperidine and carboxylic acid derivatives in organic synthesis (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Coordination Polymeric Networks : The reactivity of carboxylate ligands in constructing lanthanide-organic frameworks has been explored, indicating the potential of carboxylic acid derivatives in material science, particularly in designing new coordination polymers with specific properties (Liu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNNEQQHBWBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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